Dutasteride

Catalog No.
S548650
CAS No.
164656-23-9
M.F
C27H30F6N2O2
M. Wt
528.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dutasteride

CAS Number

164656-23-9

Product Name

Dutasteride

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C27H30F6N2O2

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1

InChI Key

JWJOTENAMICLJG-VYZSUTEISA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Solubility

Soluble in DMSO, not in water

Synonyms

17beta-N-(2,5-bis(trifluoromethyl))phenyl-carbamoyl-4-aza-5alpha-androst-1-en-3-one, 745, GG, Avodart, dutasteride, GG 745, GG-745, GG745, GI198745

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

Description

The exact mass of the compound Dutasteride is 528.22115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 740477. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Enzyme Inhibitors - Steroid Synthesis Inhibitors - 5-alpha Reductase Inhibitors. It belongs to the ontological category of aza-steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    Dutasteride works by inhibiting the enzyme 5α-reductase. This enzyme converts testosterone to dihydrotestosterone (DHT), a more potent androgen that promotes prostate growth. By blocking the conversion, dutasteride reduces DHT levels in the prostate, leading to shrinkage of the enlarged gland and improvement in urinary symptoms associated with BPH [Source: PubMed Central "".**

  • Clinical Trials

    Multiple large-scale clinical trials have evaluated the efficacy and safety of Dutasteride for BPH treatment. The pivotal REDUCE study demonstrated that Dutasteride significantly reduced the risk of acute urinary retention (AUR), a complication where a man is unable to urinate, compared to placebo [Source: National Institutes of Health (.gov) "".** Additionally, studies like CombAT showed that the combination of Dutasteride and tamsulosin, another BPH medication, was superior to either drug alone in improving urinary symptoms [Source: National Institutes of Health (.gov) "".**

Dutasteride in Prostate Cancer Prevention

While the primary use of Dutasteride is for BPH, ongoing scientific research is exploring its potential role in prostate cancer prevention.

  • Rationale

    As Dutasteride lowers DHT levels, which can fuel prostate cancer growth, researchers are investigating if it can prevent the development of prostate cancer in men at high risk [Source: National Institutes of Health (.gov) "".**

  • Ongoing Studies

    The REDUCE trial, mentioned earlier, showed a modest reduction in the risk of high-grade prostate cancer with Dutasteride use, although further studies are needed to confirm this benefit [Source: National Institutes of Health (.gov) "".**

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.4

Exact Mass

528.22115

LogP

6.8
6.8

Appearance

white to pale yellow solid powder

Melting Point

242-250

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O0J6XJN02I

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (93.75%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H410 (31.25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (62.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of symptomatic benign prostatic hyperplasia (BPH) in men with an enlarged prostate gland to improve symptoms, and reduce the risk of acute urinary retention and the need for BPH-related surgery alone or in combination with [tamsulosin].[L10568]
Treatment of benign prostatic hyperplasia

Livertox Summary

Dutasteride is a 5-alpha reductase inhibitor used in the therapy of symptomatic benign prostatic hypertrophy. Dutasteride is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Benign Prostatic Hypertrophy Agents

Pharmacology

Dutasteride is a synthetic 4-azasteroid compound that selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT). Dutasteride works by reducing the levels of circulating DHT. It was also shown to reduce the size of the prostate gland, improve urinary flow, and symptoms of benign prostatic hyperplasia alone or in combination with tamsulosin.[L6256] The effect of the reduction of DHT by dutasteride is dose-dependent, with the maximum effect observed within 1-2 weeks following initial administration.[L10568] After 1 and 2 weeks of daily dosing with dutasteride 0.5 mg, median serum DHT concentrations were reduced by 85% and 90%, respectively.[L10568] The serum concentrations of DHT were maintained to be decreased by more than 90% in 85% of patients following 1 years' administration of oral dutasteride 0.5 mg/day.[A178345] As evident from the clinical studies, dutasteride may also cause decreases in serum PSA in the presence of prostate cancer.[L10568]
Dutasteride is a synthetic 4-azasteroid compound. Dutasteride competitively and specifically binds to isoenzymes 1 and 2 of 5 alpha-reductase, forming stable enzyme complexes and inhibiting the conversion of testosterone to 5 alpha-dihydrotestosterone (DHT); the reduction in DHT activity may mitigate or prevent enlargement of the prostate gland. The type 2 5 alpha-reductase isoenzyme is primarily active in the reproductive tissues, while the type 1 isoenzyme is also active in skin and the liver.

MeSH Pharmacological Classification

5-alpha Reductase Inhibitors

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04C - Drugs used in benign prostatic hypertrophy
G04CB - Testosterone-5-alpha reductase inhibitors
G04CB02 - Dutasteride

Mechanism of Action

The 5α-reductase is a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT).[A2132] DHT is considered to be the primary androgen playing a role in the initial development and subsequent enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland.[A178270] DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone[T28] and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation.[A178279] Responsible for the synthesis of approximately one-third of circulating DHT, type I 5α-reductase is predominant in the sebaceous glands of most regions of skin, including the scalp, and liver. The type II 5a-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver, and is responsible for two-thirds of circulating DHT.[L10568] Due to its dual inhibition of both isoenzymes of 5α-reductase, dutasteride causes a near-complete suppression of DHT.[A178348] Compared to a 70% reduction of serum DHT levels caused by [finasteride], a near-complete suppression of serum DHT-more than 90% is seen with dutasteride.[A178378] By forming a stable complex with both type II and type II 5α-reductase, dutasteride inhibits its enzymatic action of converting testosterone to 5α-dihydrotestosterone (DHT), which is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland. It is proposed that DHT is the principal androgen responsible for prostatic growth in later life-normal masculinization of the external genitalia and maturation of the prostate gland during development-thus reducing the serum DHT levels results in reduced prostatic volume and increased epithelial apoptosis.[A178375] Dutasteride is a competitive and specific inhibitor of both Type I and Type II 5α-reductase isoenzymes and when evaluated under _in vitro_ and _in vivo_ conditions, the dissociation of the drug from the drug-enzyme complex is reported to be extremely slow.[L10568] Dutasteride does not bind to the human androgen receptor.[L10568]

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.3.-.-]
SRD5A2 [HSA:6716] [KO:K12344]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

164656-23-9

Wikipedia

Dutasteride

Biological Half Life

The terminal elimination half-life of dutasteride is approximately 5 weeks at steady state. This long half-life accounts for the serum concentrations remaining detectable for up to 4 to 6 months after discontinuation of treatment.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gupta AK, Charrette A. The efficacy and safety of 5α-reductase inhibitors in androgenetic alopecia: a network meta-analysis and benefit-risk assessment of finasteride and dutasteride. J Dermatolog Treat. 2014 Apr;25(2):156-61. doi: 10.3109/09546634.2013.813011. Epub 2013 Jul 5. Review. PubMed PMID: 23768246.
2: Wu C, Kapoor A. Dutasteride for the treatment of benign prostatic hyperplasia. Expert Opin Pharmacother. 2013 Jul;14(10):1399-408. doi: 10.1517/14656566.2013.797965. Review. PubMed PMID: 23750593.
3: Keating GM. Dutasteride/tamsulosin: in benign prostatic hyperplasia. Drugs Aging. 2012 May 1;29(5):405-19. doi: 10.2165/11208920-000000000-00000. Review. PubMed PMID: 22550968.
4: Slater S, Dumas C, Bubley G. Dutasteride for the treatment of prostate-related conditions. Expert Opin Drug Saf. 2012 Mar;11(2):325-30. doi: 10.1517/14740338.2012.658040. Epub 2012 Feb 8. Review. PubMed PMID: 22316171.
5: Rove KO, Crawford ED. Dutasteride: novel milestones in prostate cancer chemoprevention. Drugs Today (Barc). 2011 Feb;47(2):135-44. doi: 10.1358/dot.2011.47.2.1561069. Review. PubMed PMID: 21431101.
6: Chen HJ, Chen YR. [Dutasteride in the treatment of benign prostatic hyperplasia: an update]. Zhonghua Nan Ke Xue. 2011 Jan;17(1):63-7. Review. Chinese. PubMed PMID: 21351536.
7: van Leeuwen PJ, Kölble K, Huland H, Hambrock T, Barentsz J, Schröder FH. Prostate cancer detection and dutasteride: utility and limitations of prostate-specific antigen in men with previous negative biopsies. Eur Urol. 2011 Feb;59(2):183-90. doi: 10.1016/j.eururo.2010.09.035. Epub 2010 Dec 4. Review. PubMed PMID: 21130560.
8: Djavan B, Handl MJ, Dianat S. Combined medical treatment using dutasteride and tamsulosin for lower urinary tract symptoms suggestive of benign prostatic hyperplasia. Expert Opin Pharmacother. 2010 Oct;11(15):2535-47. doi: 10.1517/14656566.2010.516901. Review. PubMed PMID: 20854184.
9: Miller J, Tarter TH. Combination therapy with dutasteride and tamsulosin for the treatment of symptomatic enlarged prostate. Clin Interv Aging. 2009;4:251-8. Epub 2009 Jun 9. Review. PubMed PMID: 19554096; PubMed Central PMCID: PMC2697590.
10: Dutasteride (Avodart) with tamsulosin (Flomax) for benign prostatic hyperplasia. Med Lett Drugs Ther. 2008 Oct 6;50(1296):79-80. Review. PubMed PMID: 18833033.

Explore Compound Types